1,4-Dithiaspiro[4.4]nonane-6-methanol
Overview
Description
1,4-Dithiaspiro[4.4]nonane-6-methanol is a heterocyclic organic compound . Its molecular formula is C8H14OS2 . It is used for experimental and research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dithiaspiro[4.4]nonane-6-methanol, such as its melting point, boiling point, and density, were not found in the search results .Scientific Research Applications
Photochemical Reactions
1,4-Dithiaspiro[4.4]nonane-6-methanol has been studied for its stability and reactivity in photochemical processes. For example, research conducted by Schönberg et al. (1980) explored the photochemical epoxidation of a carbonyl group with methanol, using 1,4-diazaspiro[4.4]nonane in methanol solution. This study helps understand the behavior of 1,4-Dithiaspiro[4.4]nonane-6-methanol under specific light irradiation conditions (Schönberg, Singer, & Eckert, 1980).
Pyrolysis Studies
The compound has been a subject of interest in the study of pyrolysis, a chemical decomposition caused by high temperatures. Mohammadi and Willett (1980) investigated the cleavage mechanism of 1,4-dithiaspiro(4.4)nonane by gas-phase pyrolysis, identifying various products and proposing a reaction pathway. This research is significant for understanding the thermal behavior and potential applications of this compound in high-temperature processes (Mohammadi & Willett, 1980).
Chemical Synthesis and Applications
Further research into 1,4-Dithiaspiro[4.4]nonane-6-methanol focuses on its synthesis and potential applications in various chemical processes. For instance, studies by Kim, Park, and Jang (2000) on chemically amplified resists based on poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) highlight the use of this compound in developing novel materials with potential applications in photoresist technologies (Kim, Park, & Jang, 2000).
Electron Transfer Reactions
The role of 1,4-Dithiaspiro[4.4]nonane-6-methanol in electron transfer reactions has also been explored. Suzuki et al. (1997) studied the effect of substituents on photoinduced electron transfer reactions in alcohol, using derivatives of 1,4-Dithiaspiro[4.4]nonane. This research contributes to a better understanding of the electronic properties of the compound and its potential use in photochemical applications (Suzuki et al., 1997).
Safety And Hazards
properties
IUPAC Name |
1,4-dithiaspiro[4.4]nonan-9-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS2/c9-6-7-2-1-3-8(7)10-4-5-11-8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKDZZZHZXDULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)SCCS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461901 | |
Record name | 1,4-Dithiaspiro[4.4]nonane-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dithiaspiro[4.4]nonane-6-methanol | |
CAS RN |
154698-53-0 | |
Record name | 1,4-Dithiaspiro[4.4]nonane-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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